5-(3-Carbamoylphenyl)picolinic acid

Übersicht

Beschreibung

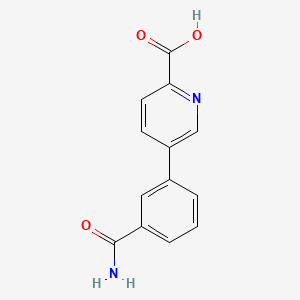

5-(3-Carbamoylphenyl)picolinic acid is an organic compound with the molecular formula C13H10N2O3. It is a derivative of picolinic acid, which is a pyridine carboxylic acid.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Carbamoylphenyl)picolinic acid typically involves the reaction of 3-aminobenzoic acid with picolinic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reaction vessels and optimized reaction conditions to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

5-(3-Carbamoylphenyl)picolinic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antiviral Activity

Recent studies have highlighted the potential of picolinic acid derivatives, including 5-(3-Carbamoylphenyl)picolinic acid, as antiviral agents. Picolinic acid has demonstrated broad-spectrum antiviral activity against enveloped viruses such as SARS-CoV-2 and influenza A virus. The mechanism involves compromising viral membrane integrity and inhibiting virus-cell membrane fusion, suggesting that derivatives like this compound could enhance these properties due to structural modifications that improve efficacy .

Synthesis of Pharmaceuticals

this compound serves as a versatile building block in the synthesis of pharmaceuticals. It can be utilized in the preparation of various bioactive compounds through reactions such as amide formation and C–H activation processes. The compound's structure allows for further functionalization, enabling the development of novel therapeutic agents .

Agricultural Applications

Agrochemical Development

The compound is also explored for its utility in agrochemicals. Its derivatives can act as herbicides or fungicides due to their ability to interact with biological systems in plants. The synthesis of 3-carbamoyl-alpha-picolinic acid has been associated with the production of agrochemicals, indicating that this compound could similarly be developed for agricultural use .

Wirkmechanismus

The mechanism of action of 5-(3-Carbamoylphenyl)picolinic acid involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation, but it is believed to interact with zinc finger proteins, disrupting their function and affecting cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Picolinic acid: A pyridine carboxylic acid with similar structural features but lacking the carbamoylphenyl group.

Nicotinic acid: An isomer of picolinic acid with the carboxyl group at a different position on the pyridine ring.

Isonicotinic acid: Another isomer of picolinic acid with the carboxyl group at yet another position.

Uniqueness

5-(3-Carbamoylphenyl)picolinic acid is unique due to the presence of the carbamoylphenyl group, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific interactions and reactions that are not possible with its simpler analogs .

Biologische Aktivität

5-(3-Carbamoylphenyl)picolinic acid, a compound with the CAS number 1261912-75-7, has garnered attention in recent years for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a picolinic acid backbone substituted with a carbamoylphenyl group. This structural configuration is believed to contribute to its biological activity, particularly in interactions with various biomolecules.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antiviral Activity : Preliminary studies suggest that phenolic compounds similar to this compound may inhibit viral replication, particularly against coronaviruses. These compounds can interact with viral proteins, disrupting their function and thereby reducing viral load in infected cells .

- Antioxidant Properties : The compound may possess antioxidant capabilities, which are crucial in mitigating oxidative stress-related cellular damage. This property is often linked to the presence of phenolic structures in its chemical composition.

- Anti-inflammatory Effects : There is evidence that derivatives of picolinic acid can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Inhibition of Viral Proteins : Similar compounds have been shown to bind to viral proteases, such as the papain-like protease (PLpro) of SARS-CoV-2, inhibiting their activity and preventing viral replication .

- Modulation of Cellular Signaling : The compound may influence various signaling pathways involved in inflammation and immune response, potentially enhancing the host's ability to combat infections .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

- Antiviral Screening : A study identified natural phenolic compounds that bind to PLpro, demonstrating significant inhibition of its activity. Although this compound was not directly tested, its structural similarity suggests potential efficacy against similar targets .

- Cellular Assays : In vitro assays have indicated that compounds with similar structures can reduce cytopathic effects in cell lines at non-toxic concentrations. These findings support further exploration into the therapeutic applications of this compound .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

5-(3-carbamoylphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c14-12(16)9-3-1-2-8(6-9)10-4-5-11(13(17)18)15-7-10/h1-7H,(H2,14,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBYWEEHDAOXFSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)N)C2=CN=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10687427 | |

| Record name | 5-(3-Carbamoylphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10687427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261912-75-7 | |

| Record name | 5-(3-Carbamoylphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10687427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.